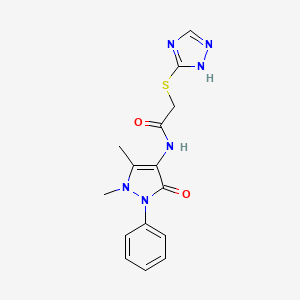![molecular formula C16H15ClFNO B5545167 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzoxazine compounds involves strategic functionalization and cyclization reactions. A related study on the synthesis of benzoxazine monomers via a hexahydrotriazine intermediate highlights the complexity and versatility of these synthesis routes. The process includes reactions with bisphenol-A and paraformaldehyde, indicating the importance of precise stoichiometry and reaction conditions for successful monomer formation (Brunovska, Liu, & Ishida, 1999).
科学的研究の応用
Background on Benzoxazine Chemistry
1,2-Oxazines, including 1,2-benzoxazines and related compounds, have garnered attention in scientific research due to their diverse synthesis methods and applications. These compounds are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are themselves produced from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. The electrophilic nature of oxazinium salts derived from these reactions underpins their importance in various chemical transformations. The reduction of 1,2-oxazine derivatives and their role as intermediates in several reactions highlight the versatility of this chemical class in organic synthesis and potential pharmaceutical applications (Sainsbury, 1991).
Antimicrobial and Anticancer Potential
Triazine and benzoxazine compounds have demonstrated significant biological activities, including antimicrobial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These properties make them intriguing targets for the development of new therapeutic agents. The structural flexibility of these compounds allows for the synthesis of various derivatives with potent pharmacological activities, underscoring the potential of benzoxazines as scaffolds in drug discovery (Verma, Sinha, & Bansal, 2019).
Environmental Impact and Degradation
Chlorophenols, closely related to benzoxazines through their chlorinated aromatic structures, have been studied for their environmental impact, particularly in relation to Municipal Solid Waste Incineration (MSWI). Understanding the behavior of such compounds in the environment, including their potential for degradation and the formation of more toxic by-products, is crucial for assessing the ecological risks associated with their use and disposal (Peng et al., 2016).
Antioxidant Capacity and Health Applications
The antioxidant capacity of benzoxazine derivatives has also been explored, particularly in the context of the ABTS/PP decolorization assay. Understanding the reaction pathways and potential health benefits of antioxidants is important for developing new therapeutic agents with antioxidant properties (Ilyasov et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c17-14-3-1-12(2-4-14)7-8-19-10-13-9-15(18)5-6-16(13)20-11-19/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOGOPGWNWUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCN1CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)